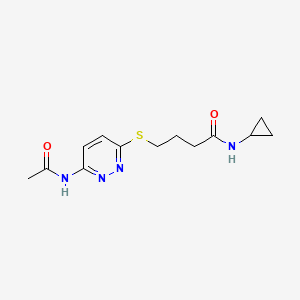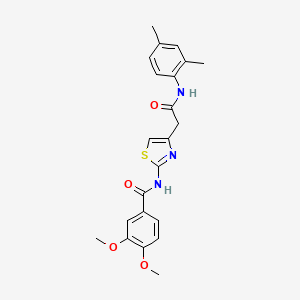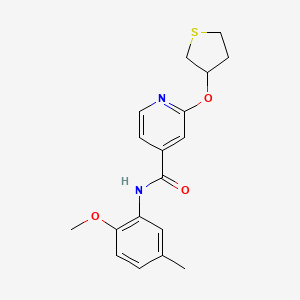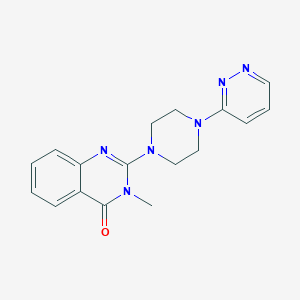
3-Methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one, commonly known as MPQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. MPQ is a small molecule that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of MPQ involves the inhibition of various enzymes and receptors in the body. MPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MPQ also inhibits the activity of various receptors such as adenosine A1 receptor, serotonin 5-HT1A receptor, and dopamine D2 receptor.
Effets Biochimiques Et Physiologiques
MPQ has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various tissues, and modulate neurotransmitter release in the brain. MPQ has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPQ in lab experiments is its unique chemical structure and mechanism of action. MPQ has shown promising results in various scientific research studies and can be used as a lead compound for the development of new drugs. However, one of the major limitations of using MPQ in lab experiments is its low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on MPQ. One of the key areas of research is the development of new analogs of MPQ that can have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the potential use of MPQ in the treatment of various neurodegenerative diseases. The development of new drug delivery systems for MPQ is also an area of active research.
Méthodes De Synthèse
The synthesis of MPQ involves the reaction of 4-amino-3-methylquinazoline with 4-bromo-3-pyridazinecarboxaldehyde in the presence of piperazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
MPQ has been extensively studied for its potential therapeutic applications in various scientific research studies. Some of the key areas of research include its potential use as an antitumor agent, anti-inflammatory agent, and anticonvulsant agent. MPQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-21-16(24)13-5-2-3-6-14(13)19-17(21)23-11-9-22(10-12-23)15-7-4-8-18-20-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSPCJLVFROQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


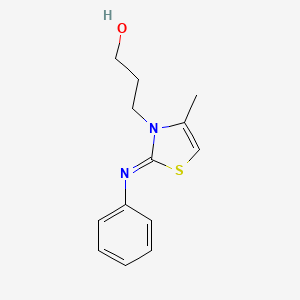
![2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2852316.png)
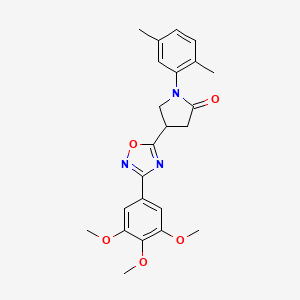
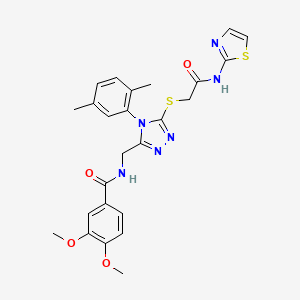
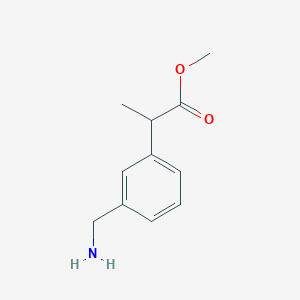
![4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2852321.png)
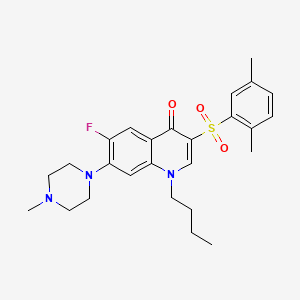
![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)
